2,4,5-Trimethylpyridin-3-ol hydrochloride
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Overview
Description
2,4,5-Trimethylpyridin-3-ol hydrochloride is a chemical compound that belongs to the pyridine family. It is known for its antioxidant properties and has been studied for its potential therapeutic applications in various fields, including medicine and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethylpyridin-3-ol hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,4,5-trimethylpyridine with an appropriate oxidizing agent to introduce the hydroxyl group at the 3-position . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethylpyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent pyridine derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2,4,5-Trimethylpyridin-3-ol hydrochloride has been extensively studied for its antioxidant properties. It has shown potential in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits oxidative stress pathways. Molecular targets include enzymes involved in ROS production, such as NADPH oxidase, and signaling pathways like PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,4,5-Trimethylpyridin-3-ol: Known for its antioxidant and anti-inflammatory properties.
2,4,6-Trimethylpyridine: Another pyridine derivative with different chemical properties and applications.
Uniqueness
2,4,5-Trimethylpyridin-3-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit ROS and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H12ClNO |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2,4,5-trimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-5-4-9-7(3)8(10)6(5)2;/h4,10H,1-3H3;1H |
InChI Key |
VJEDTGJANRQECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)O)C.Cl |
Origin of Product |
United States |
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